
2,3,4,5-Tetrafluorobenzoic acid
Overview
Description
2,3,4,5-Tetrafluorobenzoic acid (TFBA, C₇H₂F₄O₂) is a fluorinated aromatic carboxylic acid with a molecular weight of 194.08 g/mol. It is a colorless crystalline solid with a melting point of 85–87°C and a density of ~1.5165 g/cm³ . TFBA is sparingly soluble in methanol and dimethyl sulfoxide (DMSO) . Its pKa is estimated at 2.53 ± 0.10, reflecting moderate acidity due to electron-withdrawing fluorine substituents .
TFBA is a critical intermediate in synthesizing fluoroquinolone antibiotics such as lomefloxacin and sparfloxacin . It also serves as a sustained-release tracer in oilfield applications , a modifier in dielectric nanocomposites , and a precursor for photoredox catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrafluorobenzoic acid typically involves the use of 3,4,5,6-tetrachlorophthalic anhydride and aniline as starting materials. The process includes several steps: condensation, fluorination, ring opening, decarboxylation, and hydrolysis . The fluorination and decarboxylation reactions are carried out at lower temperatures due to the presence of benzene rings, which generate conjugation and induction effects .
Industrial Production Methods: For industrial production, the synthesis method is optimized for mild reaction conditions and high purity of the final product. The use of non-protonic polar solvents during decarboxylation allows the reaction to proceed under normal pressure, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products:
Substitution: 2,3,4,5-Tetrafluorobenzoyl chloride.
Reduction: 2,3,4,5-Tetrafluorobenzyl alcohol.
Oxidation: this compound derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Agents
TFBA is primarily recognized for its role as an intermediate in the synthesis of antibacterial agents, particularly within the quinolone class of antibiotics. Notable examples include:
- Levofloxacin : A third-generation fluoroquinolone used to treat a variety of bacterial infections.
- Sparfloxacin : Another fluoroquinolone antibiotic that is effective against both Gram-positive and Gram-negative bacteria.
The synthesis of these compounds often involves TFBA as a key precursor. For instance, TFBA can be synthesized from tetrafluorophthalic acid through a selective decarboxylation process using tri-n-butyl ammonium trifluoromethanesulfonate as a catalyst, which enhances yield and purity while minimizing waste .
Case Study: Synthesis of Levofloxacin
A study demonstrated the efficient synthesis of levofloxacin utilizing TFBA as an intermediate. The process involved several steps where TFBA was reacted with various amines to form the final antibacterial compound. The reaction conditions were optimized to achieve high yields and purity levels, showcasing TFBA's significance in pharmaceutical synthesis .
Agricultural Chemicals
TFBA also finds applications in the agricultural sector as an intermediate for developing herbicides and pesticides. Its fluorinated structure imparts enhanced biological activity and stability compared to non-fluorinated analogs.
Case Study: Development of Herbicides
Research has indicated that TFBA derivatives exhibit potent herbicidal activity against various weed species. The incorporation of fluorine into the chemical structure has been shown to improve the efficacy and persistence of these agrochemicals in soil .
Material Science Applications
Liquid Crystals
In material science, TFBA is utilized in the formulation of liquid crystals, which are essential for manufacturing displays in electronic devices. The unique properties of fluorinated compounds often lead to improved thermal stability and electro-optical characteristics.
Case Study: Liquid Crystal Displays (LCDs)
A study focused on the development of liquid crystal materials incorporating TFBA derivatives demonstrated enhanced performance metrics such as faster response times and better thermal stability compared to traditional non-fluorinated liquid crystals .
Synthesis Methodologies
The synthesis of this compound has evolved over time with various methodologies being developed to optimize yield and reduce environmental impact:
Methodology | Description | Yield | Environmental Impact |
---|---|---|---|
Decarboxylation | Utilizes tetrafluorophthalic acid with tri-n-butyl ammonium trifluoromethanesulfonate as a catalyst | High (up to 94%) | Low waste generation |
Condensation Reaction | Involves 3,4,5,6-tetrachlorophthalic acid anhydride with aniline | Moderate (approx. 89%) | High solvent use |
Fluorination | Reaction with potassium fluoride in aprotic solvents | Variable | Potentially high waste |
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrafluorobenzoic acid primarily involves its role as a precursor in the synthesis of bioactive compounds. In the case of quinolone antibiotics, the compound undergoes further chemical transformations to form the active drug molecules that target bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial replication .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Benzoic Acids
2,6-Difluorobenzoic Acid (2,6-DFB) and 3,4-Difluorobenzoic Acid (3,4-DFBA)
- Structure : Both are difluorinated isomers of TFBA. The fluorine positions influence their electronic and steric properties.
- Synthesis : Unlike TFBA, which requires multi-step fluorination of tetrachlorophthalic anhydride , 2,6-DFB and 3,4-DFBA can be synthesized via simpler halogen-exchange reactions. TFBA synthesis involves imidation, fluorination, hydrolysis, and decarboxylation, achieving a total yield of 45–57.4% , whereas difluorinated analogs are typically synthesized in higher yields (e.g., >80%) due to fewer steps .
Tetrafluorophthalic Acid (F4C2)
- Structure : Contains two carboxylic acid groups and four fluorine atoms on adjacent carbons.
- Synthesis : Fluorination of phthalic anhydride derivatives, similar to TFBA, but requires additional carboxylation steps.
Physicochemical Properties
Property | 2,3,4,5-TFBA | 2,6-DFB | 3,4-DFBA | Tetrafluorophthalic Acid (F4C2) |
---|---|---|---|---|
Molecular Weight (g/mol) | 194.08 | 176.11 | 176.11 | 232.08 |
Melting Point (°C) | 85–87 | 142–144 | 155–157 | 210–215 |
Solubility in Water | 0.028 ppb/min† | 0.0045 ppb/min† | 0.014 ppb/min† | Low (hydrophilic) |
Release Rate (ppb/min)† | 0.028 | 0.0045 | 0.014 | N/A |
†Release rates measured in sustained-release tracer applications .
Key Observations :
- TFBA exhibits the highest water solubility and release rate among difluorinated and tetrafluorinated analogs due to its balanced hydrophobicity and fluorine distribution .
- Melting points increase with fluorine substitution density (e.g., F4C2 > TFBA > 3,4-DFBA > 2,6-DFB) due to enhanced intermolecular interactions .
Sustained-Release Tracers
TFBA outperforms 2,6-DFB and 3,4-DFBA in release stability and detection sensitivity. Its chromatographic retention time (~17 min) allows clear differentiation from analogs (~10–18 min) in ultra-high-pressure liquid chromatography (UPLC) .
Dielectric Nanocomposites
TFBA-modified barium titanate (BT) nanoparticles in polyvinylidene fluoride (PVDF)/polymethyl methacrylate (PMMA) composites show improved dielectric constants but lower breakdown strength (Eb) compared to tetrafluorophthalic acid (F4C2)-modified BT . This trade-off is attributed to TFBA’s single carboxyl group, which reduces surface coverage compared to F4C2’s two carboxyl groups .
Pharmaceutical Intermediates
TFBA’s tetrafluorination pattern is essential for antibiotic activity in fluoroquinolones. Derivatives like 4-chloro-2,3,5-trifluorobenzoic acid (synthesized from TFBA esters) exhibit distinct bioactivity profiles .
Biological Activity
2,3,4,5-Tetrafluorobenzoic acid (TFBA) is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of TFBA, focusing on its synthesis, structural characteristics, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
TFBA is characterized by the presence of four fluorine atoms attached to a benzoic acid moiety. Its chemical formula is , and it has a molecular weight of 192.08 g/mol. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Synthesis of this compound
The synthesis of TFBA typically involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid under controlled conditions. The process can be optimized by adjusting parameters such as pH and temperature to achieve high yields. For instance, a method described in patent literature indicates that TFBA can be produced by heating 3,4,5,6-tetrafluorophthalic acid in an aqueous medium at a pH of 1.2 to 2.0 at temperatures ranging from 100°C to 220°C, achieving yields up to 96% .
Pharmacological Applications
TFBA serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of fluoroquinolone antibiotics such as levofloxacin and sparfloxacin. These antibiotics exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activity of TFBA can be attributed to its ability to interact with bacterial enzymes involved in DNA replication and repair. The fluorinated structure enhances binding affinity to target proteins, which is crucial for the efficacy of fluoroquinolone antibiotics. Studies have shown that TFBA derivatives inhibit bacterial growth by targeting topoisomerase IV and DNA gyrase .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating various fluoroquinolone derivatives found that compounds containing TFBA exhibited superior antibacterial activity compared to their non-fluorinated counterparts. The enhanced potency was linked to improved pharmacokinetic profiles due to increased lipophilicity .
- Structural Studies : Research utilizing density functional theory (DFT) has provided insights into the intermolecular hydrogen bonding and vibrational properties of TFBA. Such studies are essential for understanding how structural modifications can influence biological activity .
- Decarboxylative Coupling Reactions : Recent advancements in synthetic methodologies have highlighted the use of potassium salts of TFBA in decarboxylative coupling reactions. These reactions are crucial for creating complex molecular architectures relevant in drug design .
Data Table: Biological Activity Overview
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2,3,4,5-Tetrafluorobenzoic acid, and how have they been optimized for laboratory-scale production?
The compound is synthesized via fluorination of precursors such as 3,4,5,6-tetrafluorophthalic anhydride or derivatives. Early methods involved hydrolysis of tetrafluorobenzonitrile intermediates, but modern protocols emphasize solvent optimization and catalytic efficiency. For example, hydrothermal synthesis using methanol/water mixtures under controlled pH (neutralized with NaOH) achieves 78% yield, as demonstrated in crystal structure studies . Patent-derived routes (e.g., US5179230) describe sequential fluorination and oxidation steps, with recent improvements focusing on reducing reaction times and byproducts via temperature-controlled recrystallization .
Q. What are the key physicochemical properties of this compound critical for its application in pharmaceutical synthesis?
Key properties include:
- Melting Point : 85–87°C, ensuring stability during drug intermediate reactions .
- Solubility : Slightly soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in methanol, influencing solvent selection for reactions .
- Acidity : pKa ≈ 2.53, enabling selective deprotonation in carboxylate-mediated coupling reactions . These properties make it suitable for synthesizing fluoroquinolone antibiotics like lomefloxacin, where fluorine atoms enhance bioavailability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (R36/37/38 risk code) .
- Ventilation : Use fume hoods to avoid inhalation of crystalline dust.
- Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers .
Advanced Research Questions
Q. How do hydrogen bonding interactions influence the crystal packing of this compound derivatives?
X-ray crystallography reveals that the compound forms trimeric assemblies via O–H···N hydrogen bonds between carboxylic acid groups and co-ligands like 4,4'-bipyridine. Weak C–H···F interactions further stabilize the 3D network, which impacts material properties such as thermal stability and solubility . These structural insights are critical for designing metal-organic frameworks (MOFs) or co-crystals with tailored porosity .
Q. What methodological considerations are essential when employing this compound as a coupling agent in polymer nanocomposites?
In PVDF/PMMA-BaTiO₃ nanocomposites, the compound acts as a coupling agent to enhance dielectric energy storage. Key considerations include:
- Surface Modification : Acid-functionalized fluorination improves interfacial adhesion between BaTiO₃ nanoparticles and polymer matrices.
- Dispersion Control : Sonication in tetrahydrofuran (THF) ensures uniform nanoparticle distribution, critical for optimizing dielectric permittivity .
Q. How can thermodynamic solubility parameters of precursor salts inform solvent selection in the synthesis of this compound?
Solubility studies of potassium fluoride (KF) in polar solvents like sulfolane and pyridine reveal that dissolution enthalpy (ΔH) and entropy (ΔS) correlate with reaction efficiency. For example, KF’s higher solubility in sulfolane at elevated temperatures (308–367 K) facilitates nucleophilic fluorination steps, reducing side reactions .
Q. What analytical challenges exist in quantifying trace levels of this compound in complex matrices?
Batch testing via HPLC-MS faces interference from structurally similar fluorobenzoic acids (e.g., 2,4,5-trifluoro derivatives). Validated protocols use isotope dilution (e.g., deuterated internal standards) and pH-adjusted SPE columns to achieve detection limits <0.1 ppm .
Properties
IUPAC Name |
2,3,4,5-tetrafluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKRXQKJTIYUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304992 | |
Record name | 2,3,4,5-Tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-31-6 | |
Record name | 2,3,4,5-Tetrafluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1201-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,3,4,5-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4,5-Tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.